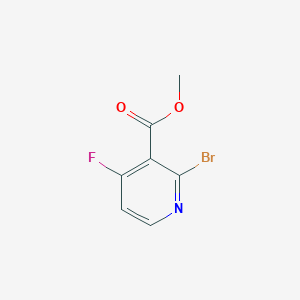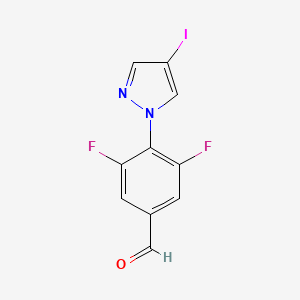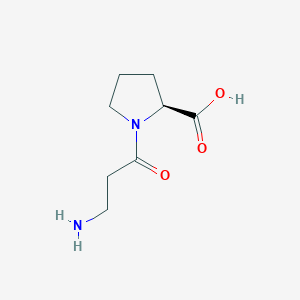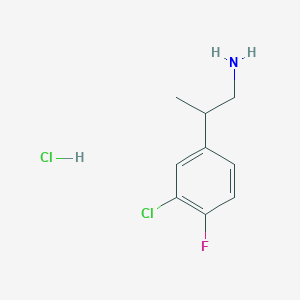![molecular formula C23H18FNO4 B13502994 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid](/img/structure/B13502994.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid is a complex organic compound with a molecular weight of 391.4 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines . The compound also contains a fluorophenyl group, which can impart unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Fmoc-protected amino acids and subsequent coupling reactions . The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling, ensuring high yields and purity . The process is typically carried out under controlled conditions to maintain the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorophenyl group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid involves its interaction with specific molecular targets. The Fmoc group can protect amines during peptide synthesis, preventing unwanted side reactions. The fluorophenyl group can interact with biological targets, potentially modulating their activity through binding interactions. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-fluorophenyl)acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid is unique due to the presence of both the Fmoc and fluorophenyl groups. This combination imparts distinct chemical properties, making it valuable in peptide synthesis and other applications. The fluorophenyl group can enhance the compound’s stability and reactivity, while the Fmoc group provides a versatile protecting group for amines.
Propiedades
Fórmula molecular |
C23H18FNO4 |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
2-[N-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoroanilino]acetic acid |
InChI |
InChI=1S/C23H18FNO4/c24-15-9-11-16(12-10-15)25(13-22(26)27)23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,26,27) |
Clave InChI |
KZFYQJZWGNDOAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid](/img/structure/B13502957.png)



![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)



